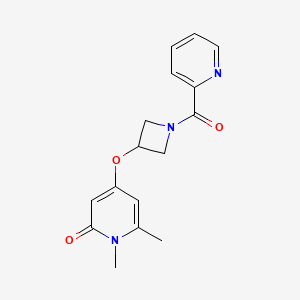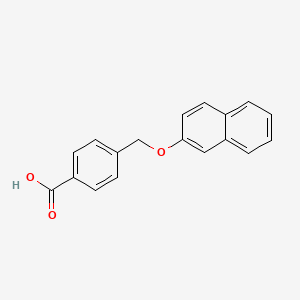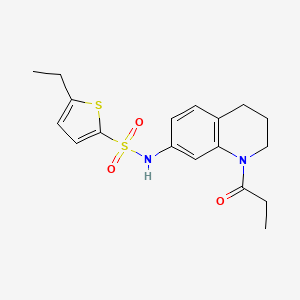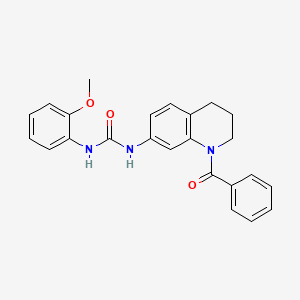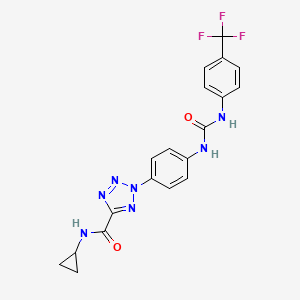
N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16F3N7O2 and its molecular weight is 431.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis generally involves multi-step organic reactions. Initially, the cyclopropylamine is introduced to the 4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl intermediate under controlled conditions. The reaction parameters, like temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrially, the synthesis of this compound requires large-scale organic synthesis techniques. Key steps include the preparation of intermediates, their purification, and the final coupling reactions. Advanced technologies like continuous flow reactors might be employed for scalable and efficient production.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation at the cyclopropyl or phenyl rings.
Reduction: : It can be reduced at the nitro group to form various reduced derivatives.
Substitution: : Functional groups on the phenyl or tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride in solvents.
Substitution: : Nucleophiles such as halides, with conditions involving polar aprotic solvents and bases like sodium hydride.
Major Products
Oxidation: : Cyclopropyl ketones, carboxylic acids.
Reduction: : Amino derivatives.
Substitution: : Varied substituted derivatives with enhanced chemical properties.
科学的研究の応用
Chemistry
Used as a building block for the synthesis of more complex molecules.
Acts as a reagent in various organic synthesis reactions.
Biology
Potential use in studying enzyme interactions due to its unique structure.
May serve as a probe in biochemical assays.
Medicine
Explored for its potential therapeutic properties in treating diseases.
Acts as a lead compound in drug discovery for various pharmacological targets.
Industry
Utilized in the development of advanced materials due to its stable, yet reactive nature.
Important in the synthesis of specialty chemicals.
作用機序
Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors due to its ureido and tetrazole moieties. These interactions can modify enzyme activity or receptor function, leading to potential therapeutic effects.
Effects: : Depending on the target, it can inhibit or activate biological pathways, which can be harnessed in drug development.
類似化合物との比較
Unique Features
The presence of trifluoromethyl group enhances its metabolic stability and lipophilicity.
The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and binding to targets.
Similar Compounds
N-cyclopropyl-2-(4-(3-(4-methylphenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Lacks the trifluoromethyl group.
N-cyclopropyl-2-(4-(3-(4-chlorophenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Contains a chloro instead of a trifluoromethyl group.
N-cyclopropyl-2-(4-(3-(4-aminophenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Features an amino group in place of the trifluoromethyl.
This compound holds considerable promise across numerous scientific disciplines due to its intricate structure and versatile reactivity. Each functional group within its molecular framework contributes to its wide range of applications, making it a focal point for ongoing research and development.
特性
IUPAC Name |
N-cyclopropyl-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N7O2/c20-19(21,22)11-1-3-13(4-2-11)24-18(31)25-14-7-9-15(10-8-14)29-27-16(26-28-29)17(30)23-12-5-6-12/h1-4,7-10,12H,5-6H2,(H,23,30)(H2,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPHCZSYUDPDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
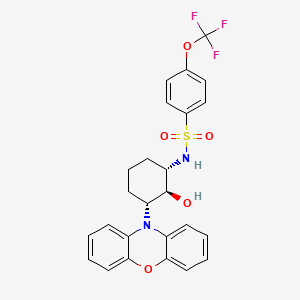
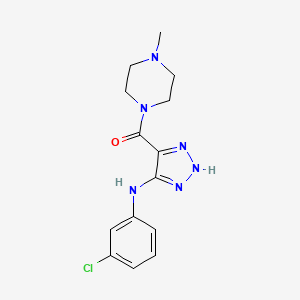
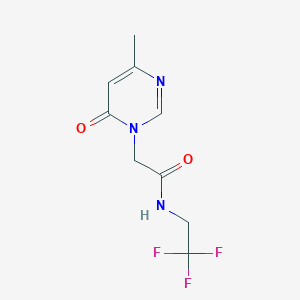
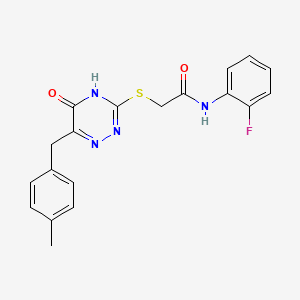
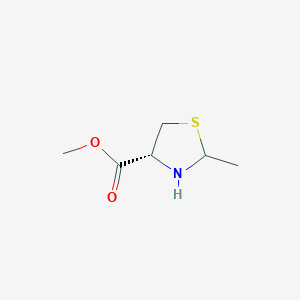
![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)
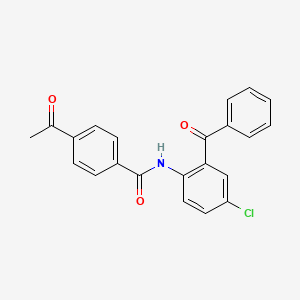
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methoxypyrimidine](/img/structure/B2927014.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)
